molecular formula C19H24FN5O B2386752 4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2415465-28-8

4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B2386752
CAS No.: 2415465-28-8
M. Wt: 357.433
InChI Key: CBAVRFHBSVYIPX-UHFFFAOYSA-N
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Description

4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 4-[(3-fluorophenyl)methyl]piperazine.

    Pyrimidine Coupling: The piperazine intermediate is then reacted with 2-chloropyrimidine under basic conditions to form 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine.

    Morpholine Addition: Finally, the pyrimidine derivative is reacted with morpholine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Research: Used in the study of receptor-ligand interactions and as a tool compound in biochemical assays.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
  • 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)piperidine

Uniqueness

4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its binding affinity and selectivity for molecular targets. This structural feature distinguishes it from other similar compounds and can result in different pharmacological profiles and applications.

Properties

IUPAC Name

4-[4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-21-19(22-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVRFHBSVYIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC(=NC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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